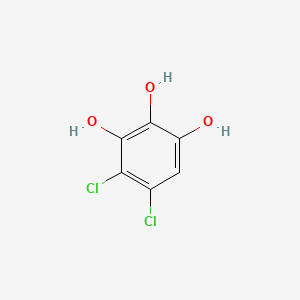

Dichlorobenzenetriol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

94650-90-5 |

|---|---|

Molecular Formula |

C6H4Cl2O3 |

Molecular Weight |

195.00 g/mol |

IUPAC Name |

4,5-dichlorobenzene-1,2,3-triol |

InChI |

InChI=1S/C6H4Cl2O3/c7-2-1-3(9)5(10)6(11)4(2)8/h1,9-11H |

InChI Key |

CVMRNRNQVCVUIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Dichlorobenzenetriol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways to various isomers of dichlorobenzenetriol. The synthesis of these compounds is of significant interest due to their potential applications as intermediates in the development of novel pharmaceuticals and other bioactive molecules. This document provides a summary of available quantitative data, detailed experimental protocols for key synthetic steps, and visualizations of the proposed reaction pathways.

Introduction

Dichlorobenzenetriols are a class of aromatic compounds characterized by a benzene ring substituted with two chlorine atoms and three hydroxyl groups. The specific arrangement of these substituents gives rise to several possible isomers, each with potentially unique chemical and biological properties. The synthesis of specific isomers in high purity is a key challenge for their application in research and development. This guide outlines known and proposed synthetic strategies, primarily focusing on the chlorination of benzenetriol precursors and the hydroxylation of dichlorinated phenols and dihydroxybenzenes.

Synthetic Strategies

The synthesis of this compound isomers can be broadly approached through two main strategic pathways:

-

Chlorination of Benzenetriol Precursors: This approach involves the direct electrophilic chlorination of commercially available benzenetriols, such as pyrogallol (benzene-1,2,3-triol), phloroglucinol (benzene-1,3,5-triol), and hydroxyquinol (benzene-1,2,4-triol). The primary challenge in this strategy is controlling the regioselectivity of the chlorination to obtain the desired isomer and to avoid the formation of over-chlorinated byproducts.

-

Hydroxylation of Dichlorinated Phenolic Precursors: This strategy involves the synthesis of a dichlorinated phenol or dihydroxybenzene intermediate, followed by the introduction of the remaining hydroxyl group(s). This can be achieved through various methods, including oxidation of dichlorophenols to form quinones, followed by reduction, or direct hydroxylation reactions.

The following sections provide detailed experimental protocols and data for the synthesis of key intermediates and potential routes to this compound isomers.

Experimental Protocols and Data

Synthesis of Dichlorinated Hydroquinone and Resorcinol Derivatives

A common route to this compound precursors involves the chlorination of dihydroxybenzenes. Sulfuryl chloride (SOCl) is a frequently used reagent for this transformation.

Table 1: Summary of Chlorination Reactions of Dihydroxybenzenes

| Starting Material | Chlorinating Agent | Solvent | Product(s) | Yield (%) | Reference |

| Hydroquinone | Sulfuryl chloride | Glacial Acetic Acid | Monochlorohydroquinone (major), Dichlorohydroquinone isomers | Not specified | [1] |

| Resorcinol | Sulfuryl chloride | Diethyl ether | 4-Chlororesorcinol | Not specified |

Protocol 1: General Procedure for the Chlorination of Hydroquinone with Sulfuryl Chloride [1]

-

A solution or slurry of hydroquinone is prepared in glacial acetic acid.

-

Sulfuryl chloride is added gradually to the reaction mixture with stirring. The molar ratio of sulfuryl chloride to hydroquinone can be adjusted to favor the formation of mono- or dichlorinated products.

-

The reaction is typically carried out at room temperature.

-

Upon completion of the reaction, the chlorinated hydroquinone products can be isolated by standard work-up procedures, which may include precipitation and filtration.

Synthesis of 2,5-Dichlorohydroquinone via Reduction of 2,5-Dichloro-1,4-benzoquinone

2,5-Dichlorohydroquinone is a valuable intermediate and can be synthesized by the reduction of the corresponding benzoquinone.

Protocol 2: Synthesis of 2,5-Dichlorohydroquinone

-

Synthesis of 2,5-Dichloro-1,4-benzoquinone: This precursor can be synthesized through various methods, including the oxidation of 2,5-dichlorophenol.

-

Reduction to 2,5-Dichlorohydroquinone: 2,5-Dichloro-1,4-benzoquinone is reduced to 2,5-dichlorohydroquinone. A common reducing agent for this transformation is sodium dithionite.

Table 2: Physical and Spectroscopic Data for 2,5-Dichlorohydroquinone

| Property | Value |

| Molecular Formula | CHCl₂O₂ |

| Molecular Weight | 179.00 g/mol |

| Melting Point | 168-171 °C |

| ¹H NMR (CDCl₃, δ) | 5.57 (br. s, 2H, 2OH), 7.03 (s, 2H, H(3), H(6)) |

| ¹³C NMR (CDCl₃, δ) | 115.0 (C(3), C(6)), 119.9 (C(2), C(5)), 145.7 (C(1), C(4)) |

Proposed Synthesis of Dichlorobenzenetriols via Hydroxylation

Logical Workflow for this compound Synthesis

The synthesis of a specific this compound isomer can be approached systematically. The following diagram illustrates a logical workflow for the synthesis of a this compound, starting from either a benzenetriol or a dichlorinated phenol.

References

An In-depth Technical Guide to the Chemical Properties of 2,5-Dichlorophenol

Core Chemical Properties

2,5-Dichlorophenol is a chlorinated aromatic organic compound.[1] It presents as colorless crystals or a white crystalline solid with a characteristic phenolic odor.[2][3][4][5] This compound serves as an important intermediate in the synthesis of various chemicals, including dyes, resins, and pesticides.[6][7][8]

A compilation of the key physical and chemical properties of 2,5-Dichlorophenol is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂O | [1][2][5][9][10] |

| Molar Mass | 163.00 g/mol | [1][2][5][9][10] |

| Melting Point | 54-57 °C | [5][11] |

| Boiling Point | 211-222 °C | [1][11] |

| Solubility in Water | 30-33 µg/L at 20-30 °C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 3.06 | [2] |

| Vapor Pressure | 0.06 mmHg | [2] |

| Vapor Density | 5.6 (air = 1) | [2] |

| pKa | 7.53 ± 0.10 | [5] |

| Odor Threshold | 30-33 µg/L in water | [2][5][11] |

| Taste Threshold | 0.5 µg/L in water | [2][5][11] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,5-Dichlorophenol.

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum exhibits signals at approximately δ 7.21 (d), 7.03 (d), 6.86 (dd), and a broad signal for the hydroxyl proton around 5.60 ppm. The coupling constants are given as J(A,C) = 8.5 Hz, J(B,C) = 2.4 Hz, and J(A,B) = 0.3 Hz.[12]

-

Infrared (IR) Spectroscopy: The vapor phase IR spectrum is available for 2,5-Dichlorophenol.[13] Key absorptions are expected for the O-H stretch, C-O stretch, C=C aromatic ring stretches, and C-Cl stretches.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 2,5-Dichlorophenol shows a molecular ion peak corresponding to its molecular weight, with characteristic isotopic patterns for the two chlorine atoms.[2][9][10] The top five peaks in the GC-MS are at m/z 63, 162, 62, 164, and 98.[2]

Experimental Protocols: Synthesis of 2,5-Dichlorophenol

Several synthetic routes for the preparation of 2,5-Dichlorophenol have been reported. A common method involves the hydrolysis of 2,5-dichloroaniline.[14] Another prominent synthesis starts from p-dichlorobenzene.[6]

This multi-step synthesis provides a reliable route to 2,5-Dichlorophenol.[6][15]

Step 1: Friedel-Crafts Acylation to form 2,5-Dichloroacetophenone

-

Melt p-dichlorobenzene by heating to 80°C in a reaction vessel.[15]

-

Add anhydrous aluminum chloride and then slowly add acetyl chloride while stirring.[15]

-

Maintain the reaction at 40°C for several hours.[15]

-

After cooling, the reaction mixture is poured into ice water and extracted with an organic solvent like dichloromethane.[15]

-

The organic layer is washed, dried, and the solvent is evaporated to yield 2,5-dichloroacetophenone.[15]

Step 2: Baeyer-Villiger Oxidation to form 2,5-Dichlorophenyl Acetate

-

Dissolve the 2,5-dichloroacetophenone from the previous step in an appropriate organic solvent.[6]

-

At room temperature, add a peroxide (e.g., hydrogen peroxide or peracetic acid) in the presence of a catalyst such as trifluoromethanesulfonic acid scandium.[6]

-

The reaction proceeds to form 2,5-dichlorophenyl acetate.[6]

Step 3: Hydrolysis to form 2,5-Dichlorophenol

-

The 2,5-dichlorophenyl acetate is subjected to hydrolysis using an inorganic aqueous alkali solution (e.g., sodium hydroxide).[6]

-

The reaction is carried out under reflux conditions.[6]

-

Acidification of the reaction mixture followed by workup yields the final product, 2,5-Dichlorophenol.[6]

Caption: Synthesis workflow for 2,5-Dichlorophenol from p-dichlorobenzene.

Reactivity and Hazards

2,5-Dichlorophenol is incompatible with acid chlorides, acid anhydrides, and strong oxidizing agents.[2][3][5][11] Upon heating to decomposition, it can emit toxic fumes, including hydrogen chloride and phosgene.[2][4] The compound is combustible but not readily ignitable.[3][4][11]

It is harmful if swallowed and causes severe skin burns and serious eye damage.[3][4][16] It can be absorbed into the body through inhalation, skin contact, and ingestion.[4] Chronic exposure may lead to damage to the liver and kidneys.[3] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[3][17][18]

Biological Activity and Environmental Fate

2,5-Dichlorophenol is a known metabolite of 1,4-dichlorobenzene (paradichlorobenzene), a common ingredient in mothballs and deodorizers.[7][8] Therefore, human exposure is often assessed by measuring urinary levels of 2,5-DCP.[8][19] Exposure to its precursor, 1,4-dichlorobenzene, has been associated with liver and kidney damage in animal studies.[8]

In the environment, 2,5-Dichlorophenol is toxic to aquatic organisms.[4][18] It can be formed during wastewater treatment and the incineration of certain materials.[8] Due to its potential persistence and toxicity, its presence in the environment is of concern. Advanced oxidation processes, such as ozonation, have been shown to enhance the biodegradability of 2,5-Dichlorophenol in aqueous solutions.[20]

Caption: Metabolic pathway of 1,4-dichlorobenzene to 2,5-Dichlorophenol.

References

- 1. 2,5-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 2. 2,5-Dichlorophenol | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. ICSC 0439 - 2,5-DICHLOROPHENOL [chemicalsafety.ilo.org]

- 5. 2,5-Dichlorophenol CAS#: 583-78-8 [m.chemicalbook.com]

- 6. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]

- 7. biomonitoring.shl.uiowa.edu [biomonitoring.shl.uiowa.edu]

- 8. CDC - NBP - Biomonitoring Summaries - 2,5-Dichlorophenol [medbox.iiab.me]

- 9. Phenol, 2,5-dichloro- [webbook.nist.gov]

- 10. Phenol, 2,5-dichloro- [webbook.nist.gov]

- 11. 2,5-Dichlorophenol | 583-78-8 [chemicalbook.com]

- 12. 2,5-Dichlorophenol(583-78-8) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. CN102838457A - Synthesis method of 2, 5-dichlorophenol - Google Patents [patents.google.com]

- 15. Page loading... [wap.guidechem.com]

- 16. agilent.com [agilent.com]

- 17. 2,5-Dichlorophenol(583-78-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. Urinary 2,5-dicholorophenol and 2,4-dichlorophenol concentrations and prevalent disease among adults in the National Health and Nutrition Examination Survey (NHANES) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: 3,5-Dichlorobenzenetriol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3,5-Dichlorobenzenetriol is a compound with limited available information in public databases and scientific literature. This guide has been compiled based on data from structurally related compounds, including phloroglucinol, dichlorophenols, and other chlorinated aromatic compounds. The experimental protocols and potential biological activities described herein are hypothetical and should be approached with this understanding.

Core Structural and Physicochemical Properties (Hypothetical)

3,5-Dichlorobenzenetriol, a derivative of 1,3,5-benzenetriol (phloroglucinol), is anticipated to be a solid at room temperature. The introduction of two chlorine atoms to the aromatic ring is expected to influence its solubility, lipophilicity, and electronic properties, potentially enhancing its biological activity compared to the parent compound.

Table 1: Estimated Physicochemical Properties of 3,5-Dichlorobenzenetriol

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₄Cl₂O₃ | |

| Molecular Weight | 195.00 g/mol | |

| Appearance | White to off-white crystalline solid | Based on related compounds |

| Melting Point | > 200 °C | Expected to be higher than 1,3,5-benzenetriol (219 °C) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO | Based on general properties of chlorinated phenols |

| pKa | Expected to be more acidic than 1,3,5-benzenetriol (pKa ~8.5) due to the electron-withdrawing nature of chlorine atoms. |

Hypothetical Synthesis: Electrophilic Chlorination of 1,3,5-Benzenetriol

A plausible synthetic route to 3,5-Dichlorobenzenetriol is the direct electrophilic chlorination of 1,3,5-benzenetriol (phloroglucinol) using a suitable chlorinating agent such as sulfuryl chloride (SO₂Cl₂). The hydroxyl groups of phloroglucinol are strongly activating and ortho-, para-directing, which should facilitate the substitution at the 2, 4, and 6 positions. To achieve dichlorination, careful control of stoichiometry and reaction conditions would be critical to minimize the formation of mono- and trichlorinated byproducts.

Experimental Protocol: Synthesis of 3,5-Dichlorobenzenetriol (Hypothetical)

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubbing solution (e.g., sodium hydroxide solution) is charged with 1,3,5-benzenetriol (1 equivalent) and a suitable inert solvent (e.g., dichloromethane or chloroform).

-

Chlorination: The solution is cooled in an ice bath to 0-5 °C. Sulfuryl chloride (2 equivalents) dissolved in the same solvent is added dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TCC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cautiously poured into cold water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate 3,5-Dichlorobenzenetriol.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanism of Action (Inferred)

Based on the biological activities of related chlorinated phenols and phloroglucinol derivatives, 3,5-Dichlorobenzenetriol is hypothesized to possess antimicrobial and anticancer properties. Chlorinated phenols are known to exhibit toxicity towards various microorganisms and cell lines. Phloroglucinol itself has been shown to induce apoptosis in cancer cells by modulating signaling pathways.

A plausible mechanism of action for 3,5-Dichlorobenzenetriol could involve the inhibition of key cellular enzymes or interference with critical signaling cascades. For instance, many phenolic compounds are known to be enzyme inhibitors.

Inhibition of Human Cytochrome P450 Enzymes

Chlorinated phenols have been demonstrated to inhibit human cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds.[1] The inhibitory potential of 3,5-Dichlorobenzenetriol against various CYP isoforms would be a critical aspect of its toxicological and drug-drug interaction profile.

Table 2: Inhibitory Concentration (IC₅₀) of Structurally Related Chlorinated Phenols against Human Cytochrome P450 Isoforms[1]

| Compound | CYP2C8 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) |

| 2,4,6-Trichlorophenol | - | 30.3 |

| 2,3,4,6-Tetrachlorophenol | 27.3 | 5.8 |

| Pentachlorophenol | 12.3 | 2.2 |

Note: Data for structurally related compounds are presented to indicate potential activity.

Hypothesized Signaling Pathway: Inhibition of the IGF-1R/PI3K/Akt Pathway

Phloroglucinol has been shown to exert anticancer effects by downregulating the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway in human colon cancer cells.[2] This pathway is crucial for cell growth, proliferation, and survival. It is plausible that the chlorinated derivative, 3,5-Dichlorobenzenetriol, could exhibit similar or enhanced activity through this mechanism.

References

Navigating the Solubility Landscape of Dichlorobenzenetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorobenzenetriol and its isomers are compounds of interest in various scientific domains, including drug discovery and materials science. A critical physicochemical parameter governing their utility is solubility in organic solvents, which influences reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound-related compounds in organic solvents, detailed experimental protocols for solubility determination, and a visualization of a key metabolic pathway. Due to the limited availability of direct quantitative data for this compound, this guide utilizes data from structurally similar compounds—chlorinated phenols and benzenetriols—to provide a foundational understanding.

Solubility of this compound and Related Compounds

Quantitative Solubility Data for Structurally Similar Compounds

To approximate the solubility characteristics of this compound, the following tables summarize the quantitative solubility data for 2,4-Dichlorophenol and 2,4,6-Trichlorophenol in various organic solvents. Additionally, qualitative solubility information for 1,2,4-Benzenetriol is provided.

Table 1: Quantitative Solubility of 2,4-Dichlorophenol

| Organic Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Methanol | Soluble | Not Specified |

| Ethanol | 5 | Not Specified |

| Benzene | Soluble | Not Specified |

| Chloroform | Soluble | Not Specified |

| Ethyl Ether | Soluble | Not Specified |

Data sourced from[2]

Table 2: Quantitative Solubility of 2,4,6-Trichlorophenol

| Organic Solvent | Solubility ( g/100 g) | Temperature (°C) |

| Acetone | 525 | Not Specified |

| Benzene | 113 | Not Specified |

| Carbon Tetrachloride | 37 | Not Specified |

| Denatured Alcohol | 400 | Not Specified |

| Methanol | 525 | Not Specified |

| Pine Oil | 163 | Not Specified |

| Stoddard Solvent | 16 | Not Specified |

| Toluene | 100 | Not Specified |

| Turpentine | 37 | Not Specified |

| Ethanol | Soluble | Not Specified |

| Ethyl Ether | Soluble | Not Specified |

| Acetic Acid | Soluble | Not Specified |

Table 3: Qualitative Solubility of 1,2,4-Benzenetriol

| Organic Solvent | Qualitative Solubility |

| Water | Freely Soluble |

| Alcohol | Freely Soluble |

| Ether | Freely Soluble |

| Ethyl Acetate | Freely Soluble |

| Chloroform | Almost Insoluble |

| Carbon Disulfide | Almost Insoluble |

| Ligroin | Almost Insoluble |

| Benzene | Almost Insoluble |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount for research and development. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.

Materials:

-

Test compound (e.g., this compound)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Autosampler vials

-

Analytical instrumentation (UV-Vis Spectrophotometer or HPLC system)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the test compound to a series of volumetric flasks. The excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the desired organic solvent to each flask.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the flasks to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into an autosampler vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis of Solute Concentration:

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

a) UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of the test compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered sample solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

b) High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the test compound.

-

Prepare a series of standard solutions of the test compound of known concentrations in the mobile phase or a compatible solvent.

-

Inject the standard solutions and generate a calibration curve by plotting peak area versus concentration.

-

Inject the filtered sample solution (diluted if necessary) into the HPLC system.

-

Determine the concentration of the compound in the sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for any dilution.

-

Visualization of Relevant Pathways

For drug development professionals, understanding the metabolic fate and potential toxicity pathways of a compound is crucial. Chlorinated phenols and their metabolites can induce cellular stress through the generation of reactive oxygen species (ROS). The following diagram illustrates a simplified metabolic activation and toxicity pathway relevant to such compounds.

This diagram illustrates the Phase I metabolism of a chlorinated phenol by cytochrome P450 enzymes to a hydroxylated metabolite, which can be further oxidized to a reactive quinone intermediate. This intermediate can lead to the generation of reactive oxygen species (ROS), causing DNA damage and oxidative stress. Alternatively, the hydroxylated metabolite can undergo Phase II detoxification via conjugation and be excreted.

Conclusion

While direct solubility data for this compound remains elusive, this guide provides a robust framework for understanding its likely behavior in organic solvents based on data from analogous compounds. The detailed experimental protocols for the shake-flask method offer a reliable means for researchers to determine the solubility of this compound and other compounds of interest. Furthermore, the visualized metabolic pathway provides context for the potential biological activity of such molecules, a critical consideration for professionals in drug development. This integrated approach of leveraging surrogate data, providing actionable experimental methods, and visualizing relevant biological pathways offers a comprehensive resource for the scientific community.

References

- 1. itqb.unl.pt [itqb.unl.pt]

- 2. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. 1,2,4-Benzenetriol [drugfuture.com]

- 6. 1,2,4-Benzenetriol | 533-73-3 [chemicalbook.com]

Spectroscopic Analysis of Dichlorobenzenetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of dichlorobenzenetriol. Due to the limited availability of published experimental data for specific isomers of this compound, this document outlines the expected spectroscopic profiles based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Furthermore, it details the standard experimental protocols required to acquire such data, offering a foundational framework for researchers engaged in the synthesis and analysis of these compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for a representative isomer of this compound. These predictions are based on the analysis of substituent effects on the benzene ring and typical fragmentation patterns of halogenated and hydroxylated aromatic compounds.

Table 1: Predicted ¹H NMR Spectral Data for a this compound Isomer

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 6.5 - 7.5 | s, d, or t | 1H or 2H | 7 - 9 (ortho), 2 - 3 (meta), <1 (para) | Aromatic Protons (Ar-H) |

| 4.5 - 6.0 | br s | 3H | - | Phenolic Hydroxyl Protons (Ar-OH) |

Note: The chemical shifts of aromatic protons are influenced by the positions of the chlorine and hydroxyl groups. Electron-withdrawing chlorine atoms will generally shift signals downfield, while electron-donating hydroxyl groups will shift them upfield. The broadness of the hydroxyl proton signals is due to hydrogen bonding and exchange.

Table 2: Predicted ¹³C NMR Spectral Data for a this compound Isomer

| Chemical Shift (δ, ppm) | Assignment |

| 145 - 160 | C-OH |

| 115 - 135 | C-Cl |

| 110 - 130 | C-H |

| 110 - 130 | Quaternary Aromatic Carbons |

Note: The chemical shifts are approximate and will vary depending on the specific substitution pattern of the isomer.

Table 3: Predicted Key IR Absorption Bands for a this compound Isomer

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1620 - 1550 | Medium - Strong | Aromatic C=C Stretch |

| 1300 - 1200 | Strong | C-O Stretch (Phenolic) |

| 850 - 750 | Strong | C-Cl Stretch |

| 900 - 690 | Strong | Aromatic C-H Out-of-Plane Bending |

Note: The broadness of the O-H stretching band is a characteristic feature of phenols and is due to intermolecular hydrogen bonding. The position of the C-H out-of-plane bending bands can provide information about the substitution pattern on the benzene ring.

Table 4: Predicted Mass Spectrometry Data for a this compound Isomer

| m/z | Relative Intensity (%) | Assignment |

| [M]⁺ | Variable | Molecular Ion |

| [M+2]⁺ | ~65% of [M]⁺ | Isotope Peak (due to ³⁷Cl) |

| [M+4]⁺ | ~10% of [M]⁺ | Isotope Peak (due to two ³⁷Cl) |

| [M-Cl]⁺ | Variable | Loss of a Chlorine Atom |

| [M-CO]⁺ | Variable | Loss of Carbon Monoxide |

| [M-HCl]⁺ | Variable | Loss of Hydrogen Chloride |

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately in a 9:6:1 ratio. Fragmentation patterns will be influenced by the positions of the substituents.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the this compound isomer.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄). Deuterated chloroform (CDCl₃) may also be used, but the exchangeable hydroxyl protons may not be observed or may appear as a very broad signal.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube and ensure the solution is homogeneous.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals and determine the multiplicities and coupling constants.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound isomer.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typical spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the this compound isomer.

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.

Sample Introduction:

-

The sample can be introduced via a direct insertion probe for solid samples or via gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

Acquisition (Electron Ionization - EI):

-

The sample is bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer.

-

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Unveiling Dichlorobenzenetriol Derivatives: A Technical Guide to Their Discovery, Isolation, and Biological Significance

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and biological importance of dichlorobenzenetriol derivatives. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents detailed experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of this emerging class of compounds.

Introduction

This compound derivatives, a class of chlorinated phenolic compounds, have garnered increasing interest in the scientific community due to their potential biological activities. As metabolites of environmental pollutants and intermediates in chemical syntheses, understanding their formation, isolation, and physiological effects is of paramount importance. This guide delves into the methodologies for their synthesis and purification, summarizes their characterized properties, and explores their interactions with cellular signaling pathways.

Synthesis and Isolation of this compound Derivatives

The generation of this compound derivatives can be achieved through both chemical synthesis and biological transformation. A notable synthetic route involves the direct chlorination of hydroquinone.

Chemical Synthesis: Chlorination of Hydroquinone

A key method for synthesizing this compound derivatives is the chlorination of hydroquinone using sulfuryl chloride in an alkyl ester solvent. This process yields a mixture of chlorinated hydroquinones, including monochlorohydroquinone and dichlorohydroquinone isomers.

Experimental Protocol: Synthesis of Chlorinated Hydroquinones

This protocol is adapted from U.S. Patent 4,439,595 A.[1]

-

Reaction Setup: A slurry or solution of hydroquinone is prepared in an alkyl ester solvent (e.g., ethyl acetate) with 2 to 8 carbon atoms.

-

Chlorination: Sulfuryl chloride is added to the mixture. The mole ratio of sulfuryl chloride to hydroquinone is maintained between 0.55 and 1.2 to control the degree of chlorination.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature to ensure selective chlorination and minimize side product formation.

-

Workup: Following the reaction, the alkyl ester solvent, along with by-products hydrogen chloride and sulfur dioxide, are removed by volatilization.

-

Product Mixture: The resulting product is a mixture of unreacted hydroquinone, monochlorohydroquinone, and various isomers of dichlorohydroquinone.

Isolation and Purification of Dichlorohydroquinone Isomers

The separation of individual dichlorohydroquinone isomers from the reaction mixture presents a significant challenge. Techniques such as fractional crystallization and chromatography are employed to isolate specific isomers in high purity. A patented process for the purification of 1,3-dihalobenzenes from isomeric mixtures utilizes polyethylene glycol to selectively form a complex with the 1,4-isomer, facilitating its removal.[2] While this method targets dichlorobenzenes, similar principles of selective complexation and separation could be adapted for dichlorohydroquinone isomers.

Quantitative Data and Characterization

The precise characterization of isolated this compound derivatives is crucial for confirming their structure and purity. Standard analytical techniques are employed to obtain quantitative data.

For 2,5-dichloro-1,4-benzenediol (a common dichlorohydroquinone isomer), the National Institute of Standards and Technology (NIST) provides the following data:

| Property | Value | Reference |

| Formula | C₆H₄Cl₂O₂ | [3][4] |

| Molecular Weight | 179.001 g/mol | [3][4] |

| CAS Registry Number | 824-69-1 | [3][4] |

Biological Activity and Signaling Pathways

Hydroquinones and their derivatives are known to exhibit significant biological activity, primarily linked to their redox properties. They can act as both antioxidants and pro-oxidants, depending on the cellular environment.

General Toxicity and Oxidative Stress

Hydroquinone is a known metabolite of benzene and is associated with hematotoxicity and carcinogenicity.[5] Its toxicity is often attributed to its ability to undergo autooxidation, leading to the formation of benzoquinone and reactive oxygen species (ROS) like the superoxide anion radical and hydrogen peroxide.[6] This can induce oxidative stress and damage cellular components, including DNA.[6] Chlorinated hydroquinones are also recognized as toxic metabolites, for instance, in bacteria that degrade pentachlorophenol.[7]

Modulation of Cell Signaling Pathways

Recent studies have begun to elucidate the specific signaling pathways affected by hydroquinone derivatives.

Hydroquinone-Induced Apoptosis via the PARP-1/p53 Pathway

Research has indicated that hydroquinone can induce cell cycle arrest and apoptosis.[8] One proposed mechanism involves the Poly(ADP-ribose) polymerase-1 (PARP-1) and p53 tumor suppressor protein pathway. In this model, hydroquinone treatment leads to an upregulation of p53, a key regulator of cell cycle arrest and apoptosis, and this effect is intensified in the absence of PARP-1.[8] This suggests that PARP-1 may play a protective role, and its inhibition could sensitize cells to hydroquinone-induced apoptosis.

Below is a diagram illustrating the proposed signaling pathway for hydroquinone-induced apoptosis.

Figure 1: Proposed signaling pathway of hydroquinone-induced cell cycle arrest and apoptosis.

Experimental Workflow for Investigating Signaling Pathways

The following diagram outlines a typical experimental workflow to study the effects of this compound derivatives on cellular signaling.

Figure 2: General experimental workflow for studying the biological effects of this compound derivatives.

Conclusion and Future Directions

The study of this compound derivatives is an expanding field with implications for environmental science, toxicology, and drug discovery. While synthetic methods exist, the detailed isolation and characterization of individual isomers remain a key area for future research. Furthermore, elucidating the specific signaling pathways modulated by these compounds will be critical in understanding their full biological potential, from their role as environmental toxins to their potential as therapeutic agents. Further investigation into their mechanism of action will undoubtedly open new avenues for research and application.

References

- 1. mdpi.com [mdpi.com]

- 2. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]

- 3. 1,4-Benzenediol, 2,5-dichloro- [webbook.nist.gov]

- 4. 1,4-Benzenediol, 2,5-dichloro- [webbook.nist.gov]

- 5. Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroquinone (EHC 157, 1994) [inchem.org]

- 7. In vivo levels of chlorinated hydroquinones in a pentachlorophenol-degrading bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis

A Technical Guide for Researchers and Drug Development Professionals

The six isomers of dichloronitrobenzene serve as fundamental building blocks in the synthesis of a wide array of complex organic molecules. Their utility stems from the combined electronic effects of the electron-withdrawing nitro group and the two chlorine atoms, which activate the aromatic ring for specific transformations. This technical guide provides an in-depth exploration of the synthesis of these isomers and their critical role as precursors in the production of pharmaceuticals, agrochemicals, and dyes, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Dichloronitrobenzene Isomers

The primary method for synthesizing dichloronitrobenzene isomers is the electrophilic nitration of the corresponding dichlorobenzene isomer using a mixture of nitric acid and sulfuric acid ("mixed acid"). The specific isomer obtained depends on the starting dichlorobenzene and the reaction conditions, which influence the regioselectivity of the nitration.

Quantitative Data on Synthesis

The following table summarizes the typical starting materials, conditions, and yields for the synthesis of the six dichloronitrobenzene isomers.

| Target Isomer | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 2,3-Dichloronitrobenzene | 1,2-Dichlorobenzene | HNO₃, H₂SO₄, H₃PO₄ | 30 - 180 | - | - | [1][2] |

| 2,4-Dichloronitrobenzene | 1,3-Dichlorobenzene | HNO₃, H₂SO₄ | 20 - 33 | >97 | >99.8 | [3][4] |

| 2,5-Dichloronitrobenzene | 1,4-Dichlorobenzene | HNO₃, H₂SO₄ | 35 - 65 | 98 | ~99.6 | [5][6][7] |

| 2,6-Dichloronitrobenzene | 2,6-Dichloroaniline | m-CPBA, CH₂Cl₂ | 0 - RT | 92 | - | [8] |

| 3,4-Dichloronitrobenzene | 1,2-Dichlorobenzene | HNO₃, H₂SO₄ | 35 - 60 | 90 (isomer mix) | - | [9][10] |

| 3,5-Dichloronitrobenzene | 2,6-Dichloro-4-nitroaniline | NaNO₂, Isopropanol, HNO₃ | 50 | 90 | - | [11] |

Note: The nitration of 1,2-dichlorobenzene produces a mixture of 3,4- and 2,3-isomers, with the 3,4-isomer being the major product.[9][10] A modified process using phosphoric acid can favor the formation of the 2,3-isomer.[1][2]

Experimental Protocols for Synthesis

Protocol 1: Synthesis of 2,5-Dichloronitrobenzene via Nitration[5]

-

Preparation : Dissolve 300 g of 1,4-dichlorobenzene in 2 L of methylene chloride to create the reactant solution. Separately, prepare 400 ml of concentrated nitric acid and 600 mL of concentrated sulfuric acid.

-

Reaction : In a suitable continuous flow reactor, introduce the 1,4-dichlorobenzene solution at a flow rate of 15 ml/min, the nitric acid at 8 ml/min, and the sulfuric acid at 12 ml/min.

-

Temperature Control : Maintain the reaction temperature at 35°C.

-

Work-up : After the reaction reaches a steady state, collect the output. Separate the organic phase. Extract the remaining acid layer with 500 ml of dichloromethane.

-

Purification : Combine the organic phases and wash with 500 ml of 10% Na₂CO₃ solution. Dry the organic layer and remove the solvent under reduced pressure. The final product is obtained by distillation, yielding 2,5-dichloronitrobenzene with a purity of 99.6% and a yield of 96.7%.[5]

Protocol 2: Synthesis of 2,6-Dichloronitrobenzene via Oxidation[8][12]

-

Preparation : Dissolve 8.10 g (50.0 mmol) of 2,6-dichloroaniline in 200 mL of dichloromethane and cool the solution to 0°C.

-

Reagent Addition : Slowly add a solution of 24.6 g (100 mmol) of 3-chloroperbenzoic acid (m-CPBA) in 250 mL of dichloromethane dropwise over 1.5 hours while maintaining the temperature at 0°C.

-

Reaction : After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Work-up : Dilute the reaction mixture with 250 mL of dichloromethane. Wash the solution sequentially with 2 wt% aqueous sodium thiosulfate (2 x 100 mL), aqueous sodium bicarbonate (4 x 50 mL), and deionized water (200 mL).[8]

-

Purification : Dry the organic layer with magnesium sulfate and concentrate it under reduced pressure. Suspend the residue in n-hexane (40 mL), sonicate for 5 minutes, and filter to afford the product. This method results in a 92% yield.[8]

Dichloronitrobenzene Isomers as Precursors

The true value of dichloronitrobenzene isomers lies in their function as intermediates. The two main reactive sites are the nitro group, which can be readily reduced to an amine, and the chlorine atoms, which can be substituted via nucleophilic aromatic substitution (SₙAr).

Key Transformations and Applications

Dichloronitrobenzene isomers are precursors to a variety of important chemical classes, including dichloroanilines, which are themselves vital intermediates.

| Precursor Isomer | Reaction Type | Product | Application/Significance | Reference |

| 2,4-Dichloronitrobenzene | Reduction | 2,4-Dichloroaniline | Intermediate for pigments, pesticides, and medicinal drugs. | [3][13] |

| 2,4-Dichloronitrobenzene | Nucleophilic Substitution | Deleobuvir Intermediate | Synthesis of an antiviral drug for Hepatitis C. | [14] |

| 2,5-Dichloronitrobenzene | Reduction | 2,5-Dichloroaniline | Intermediate for dyes (Azoic Diazo Component 33), Clozapine. | [6] |

| 2,5-Dichloronitrobenzene | Nucleophilic Substitution | Various Intermediates | Synthesis of antitrypanosomal and antimalarial agents. | [6] |

| 3,4-Dichloronitrobenzene | Reduction | 3,4-Dichloroaniline | Intermediate for agrochemicals and pharmaceuticals like Ciprofloxacin. | [15][16] |

| 2,3-Dichloronitrobenzene | Nucleophilic Substitution | 2-Chloro-6-nitrobenzonitrile | Intermediate for the herbicide 2,6-dichlorobenzonitrile (Dichlobenil). | [17] |

Core Principle: Nucleophilic Aromatic Substitution (SₙAr)

The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, particularly at the ortho and para positions.[18][19] This activation is crucial for the utility of dichloronitrobenzene isomers as precursors. A nucleophile attacks the carbon bearing a chlorine atom, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group, stabilizing the intermediate and facilitating the subsequent loss of the chloride leaving group.[19][20]

Caption: SₙAr mechanism on a dichloronitrobenzene isomer.

Experimental Protocols for Transformations

Protocol 3: Catalytic Hydrogenation of 2,4-Dichloronitrobenzene to 2,4-Dichloroaniline[13]

-

Charging the Reactor : In a high-pressure reaction kettle, charge the 2,4-dichloronitrobenzene, a solvent (e.g., alcohols with ≤4 carbons or toluene), and a catalyst (e.g., Palladium-on-carbon or Raney nickel). The starting material should constitute 10-30% of the total solvent amount.

-

Hydrogenation : While stirring, introduce hydrogen gas into the kettle at a pressure of 3 to 30 MPa and a temperature of 20 to 100°C. Maintain the internal reactor pressure between 4 and 25 MPa.

-

Monitoring : Continue feeding hydrogen for 6 to 16 hours. The reaction is considered near completion when the internal pressure begins to slowly increase while the hydrogen feed rate remains constant.

-

Work-up : Stop the hydrogen feed, cool the reactor to ambient temperature, and depressurize.

-

Purification : Filter the catalyst from the reaction mixture. Distill off approximately 90% of the solvent under normal pressure to obtain the crude 2,4-dichloroaniline product. The final product should have an amino value of ≥99%.[13]

Protocol 4: Synthesis of 4,5-Dichloro-2-nitroaniline from 2,4,5-Trichloronitrobenzene[21]

Note: This protocol uses a trichloro- derivative but illustrates the SₙAr principle effectively.

-

Charging the Autoclave : In a 2-liter stainless steel autoclave equipped with a stirrer and gas inlet, add 453 g of 2,4,5-trichloronitrobenzene and 900 g of xylene.

-

Inerting : Seal the apparatus and purge twice with nitrogen gas (20 bar) to remove oxygen.

-

Ammonia Addition : Add 90 g (5.3 mol) of liquid ammonia from a pressure vessel. Pressurize further with 10 bar of nitrogen.

-

Reaction : Heat the mixture to 170-175°C with stirring. Maintain this temperature for 20 hours. The internal pressure will build to approximately 22-23 bar.

-

Work-up : After the reaction period, cool the autoclave to room temperature while stirring. Vent the excess ammonia for recovery. The product, 4,5-dichloro-2-nitroaniline, can then be isolated from the xylene solution.[21]

Synthetic Pathways Overview

The following diagrams illustrate the logical flow from basic feedstocks to dichloronitrobenzene isomers and their subsequent conversion into valuable downstream products.

Caption: General synthesis workflow from dichlorobenzenes.

Caption: Key transformations of dichloronitrobenzene isomers.

Conclusion

The isomers of dichloronitrobenzene are indispensable precursors in modern organic synthesis. The strategic placement of chloro and nitro substituents provides a robust platform for generating a diverse range of high-value chemicals. Through well-established reactions like nitration, catalytic reduction, and nucleophilic aromatic substitution, these simple starting materials are transformed into complex molecules that are vital to the pharmaceutical, agrochemical, and dye industries. A thorough understanding of the synthesis and reactivity of these isomers is therefore essential for researchers and professionals in chemical and drug development.

References

- 1. EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 2. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 3. 2,4-Dichloronitrobenzene | C6H3Cl2NO2 | CID 11899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]

- 5. 2,5-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. 2,5-Dichloronitrobenzene | 89-61-2 [chemicalbook.com]

- 7. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 9. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 10. 3,4-Dichloronitrobenzene | 99-54-7 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN101798269A - Preparation method for synthesizing 2,4-dichloroaniline from 2,4-dichloronitrobenzene - Google Patents [patents.google.com]

- 14. Cas 611-06-3,2,4-Dichloronitrobenzene | lookchem [lookchem.com]

- 15. nbinno.com [nbinno.com]

- 16. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]

- 18. organic chemistry - Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DE3922036A1 - METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE - Google Patents [patents.google.com]

An In-depth Technical Guide to the Hydrolysis of Dichlorobenzene Acetate to Dichlorophenol

This technical guide provides a comprehensive overview of the hydrolysis of dichlorobenzene acetate to dichlorophenol, a key reaction in the synthesis of various chemical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and relevant quantitative data.

Introduction

The hydrolysis of aryl esters is a fundamental reaction in organic chemistry, with broad applications in the synthesis of phenols. Dichlorophenols, in particular, are important precursors for pesticides, herbicides, and pharmaceuticals. This guide focuses on the conversion of dichlorobenzene acetate to dichlorophenol, detailing the chemical transformation and providing practical guidance for its implementation in a laboratory setting. The primary route discussed is the base-catalyzed hydrolysis, which is a common and efficient method for this transformation.

Reaction Mechanism

The hydrolysis of dichlorobenzene acetate to dichlorophenol can be effectively achieved through base-catalyzed hydrolysis, also known as saponification.[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism.

The process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[2] Subsequently, the intermediate collapses, leading to the departure of the dichlorophenoxide leaving group and the formation of acetic acid. In the basic reaction medium, the acetic acid is deprotonated to form the acetate salt, and the dichlorophenoxide is protonated upon workup to yield the final dichlorophenol product. The overall reaction is irreversible, as the final deprotonation of the carboxylic acid drives the equilibrium towards the products.[3]

Experimental Protocols

The following protocol is based on a documented synthesis of 2,5-dichlorophenol from 2,5-dichlorobenzene acetate.[4]

Materials and Equipment

-

Reagents:

-

2,5-Dichlorobenzene acetate

-

Sodium hydroxide (solid)

-

Water (distilled or deionized)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel, filter paper)

-

pH paper or pH meter

-

Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2,5-dichlorobenzene acetate, sodium hydroxide, and water. For a specific example, 11g of 92% pure 2,5-dichlorobenzene acetate, 2.2g of solid sodium hydroxide, and 20ml of water can be used.[5]

-

Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction is typically carried out for a period of 8 hours.[5]

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with hydrochloric acid to protonate the dichlorophenoxide.

-

The crude 2,5-dichlorophenol may precipitate out of the solution. If so, it can be collected by filtration and washed with a small amount of cold water.[5]

-

Alternatively, the product can be extracted from the aqueous solution using an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude dichlorophenol.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the quantitative data for the hydrolysis of 2,5-dichlorobenzene acetate as described in the cited literature.

| Reactant Mass (Purity) | NaOH Mass | Water Volume | Reaction Time | Product Mass | Yield | Product Purity (by GC) | Reference |

| 11 g (92%) | 2.2 g | 20 mL | 8 h | 7.47 g | 94% | 99% | [5] |

| 11 g (92%) | 2.0 g | 20 mL | 8 h | 6.96 g | 87.6% | 99% | [5] |

Analytical Methods for Reaction Monitoring

Several analytical techniques can be employed to monitor the progress of the hydrolysis reaction and to assess the purity of the final product.

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively monitor the disappearance of the starting material (dichlorobenzene acetate) and the appearance of the product (dichlorophenol). By spotting the reaction mixture alongside standards of the starting material and product, the progress of the reaction can be visualized.

-

Gas Chromatography (GC): GC is a powerful technique for quantitative analysis of the reaction mixture. It can be used to determine the conversion of the starting material and the yield of the product by integrating the peak areas of the respective components. It is also used to assess the purity of the final product.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for both monitoring the reaction progress and for purity assessment, particularly for less volatile compounds.

-

Mass Spectrometry (MS): When coupled with GC or HPLC, mass spectrometry can provide structural information and confirm the identity of the product and any byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable tools for the structural elucidation of the final product and for confirming its purity.

Visualizations

Synthesis Pathway of 2,5-Dichlorophenol

The following diagram illustrates the multi-step synthesis of 2,5-dichlorophenol, which includes the hydrolysis of 2,5-dichlorobenzene acetate.

Caption: Overall synthesis route to 2,5-dichlorophenol.

Experimental Workflow for Hydrolysis

The diagram below outlines the general experimental workflow for the hydrolysis of dichlorobenzene acetate to dichlorophenol.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]

- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]

- 5. google.com [google.com]

An In-Depth Technical Guide to the Friedel-Crafts Acylation of p-Dichlorobenzene in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation of p-dichlorobenzene is a cornerstone electrophilic aromatic substitution reaction, primarily utilized for the synthesis of 2,5-dichloroacetophenone. This ketone is a valuable intermediate in the production of a variety of organic molecules, finding significant application in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the reaction, including its mechanism, detailed experimental protocols, a comparative analysis of reaction conditions, and a discussion of its applications in drug development.

Introduction

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for the C-C bond formation by attaching an acyl group to an aromatic ring.[1] When applied to p-dichlorobenzene, this reaction yields 2,5-dichloroacetophenone, a key building block in organic synthesis. The presence of two deactivating chloro- substituents on the aromatic ring makes p-dichlorobenzene less reactive than benzene, necessitating a careful selection of catalysts and reaction conditions to achieve optimal yields. 2,5-dichloroacetophenone serves as a versatile precursor for the synthesis of various therapeutic agents, including analgesics and anti-inflammatory compounds, as well as agrochemicals such as herbicides and pesticides.[2][3]

Reaction Mechanism

The Friedel-Crafts acylation of p-dichlorobenzene proceeds via a well-established electrophilic aromatic substitution mechanism. The reaction can be broken down into three primary steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[4][5]

-

Electrophilic Attack: The electron-rich aromatic ring of p-dichlorobenzene acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[1][6]

-

Deprotonation and Regeneration of Catalyst: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the newly added acyl group. This restores the aromaticity of the ring, yielding the final product, 2,5-dichloroacetophenone, and regenerating the AlCl₃ catalyst.[2][4]

The two chlorine atoms on the p-dichlorobenzene ring are ortho-, para-directing groups. However, due to the deactivating nature of halogens through induction, the reaction is slower than that of benzene. The substitution occurs at the position ortho to one chlorine and meta to the other, resulting in the formation of 2,5-dichloroacetophenone.

References

- 1. Khan Academy [khanacademy.org]

- 2. byjus.com [byjus.com]

- 3. 2',5'-Dichloroacetophenone | 2476-37-1 | Benchchem [benchchem.com]

- 4. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 5. youtube.com [youtube.com]

- 6. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Dichlorobenzenetriol Synthesis Optimization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobenzenetriols are halogenated phenolic compounds of interest in medicinal chemistry and materials science due to the potential biological activity and chemical properties conferred by their chlorine and hydroxyl substituents. The optimization of their synthesis is crucial for ensuring high purity, yield, and cost-effectiveness for research and development. This document provides a detailed protocol for the synthesis of a dichlorobenzenetriol isomer, specifically 3,5-dichloro-1,2,4-benzenetriol, via the electrophilic chlorination of 1,2,4-benzenetriol (hydroxyquinol). The protocol includes strategies for optimizing the reaction conditions to maximize the yield and purity of the desired dichlorinated product.

Synthesis Pathway

The proposed synthesis involves the direct chlorination of 1,2,4-benzenetriol using a suitable chlorinating agent. The hydroxyl groups on the benzene ring are strongly activating, making the aromatic ring highly susceptible to electrophilic substitution. The positions of chlorination are directed by the existing hydroxyl groups.

Proposed Reaction:

Experimental Protocols

Materials and Equipment

-

1,2,4-Benzenetriol (Hydroxyquinol)

-

Sulfuryl chloride (SO₂Cl₂)

-

Glacial acetic acid

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Standard laboratory glassware and safety equipment

General Procedure for the Synthesis of 3,5-Dichloro-1,2,4-benzenetriol

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,2,4-benzenetriol (1.0 eq) in glacial acetic acid.

-

Chlorination: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (2.0-2.5 eq) in glacial acetic acid dropwise via the dropping funnel over a period of 30-60 minutes while maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired 3,5-dichloro-1,2,4-benzenetriol.

Optimization of Synthesis Protocol

The yield and purity of 3,5-dichloro-1,2,4-benzenetriol can be optimized by systematically varying the reaction parameters. The following tables provide a template for such an optimization study, with hypothetical data for illustrative purposes.

Table 1: Optimization of Chlorinating Agent Stoichiometry

| Entry | Molar Ratio (SO₂Cl₂ : Substrate) | Reaction Time (h) | Yield of Monochloro-product (%) | Yield of Dichloro-product (%) |

| 1 | 1.0 : 1 | 4 | 65 | 15 |

| 2 | 1.5 : 1 | 4 | 40 | 45 |

| 3 | 2.0 : 1 | 4 | 10 | 75 |

| 4 | 2.2 : 1 | 4 | 5 | 85 |

| 5 | 2.5 : 1 | 4 | <5 | 82 (with some trichloro-product) |

Reaction Conditions: 1,2,4-Benzenetriol (1 mmol), Glacial Acetic Acid (10 mL), Room Temperature.

Table 2: Optimization of Solvent

| Entry | Solvent | Reaction Time (h) | Yield of Dichloro-product (%) |

| 1 | Glacial Acetic Acid | 4 | 85 |

| 2 | Dichloromethane | 6 | 65 |

| 3 | Acetonitrile | 5 | 70 |

| 4 | Diethyl Ether | 8 | 55 |

Reaction Conditions: 1,2,4-Benzenetriol (1 mmol), SO₂Cl₂ (2.2 eq), Room Temperature.

Table 3: Optimization of Reaction Temperature

| Entry | Temperature (°C) | Reaction Time (h) | Yield of Dichloro-product (%) |

| 1 | 0 | 8 | 75 |

| 2 | Room Temperature (25) | 4 | 85 |

| 3 | 50 | 2 | 80 (increased byproducts) |

Reaction Conditions: 1,2,4-Benzenetriol (1 mmol), SO₂Cl₂ (2.2 eq), Glacial Acetic Acid (10 mL).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and optimization of this compound.

Caption: Workflow for the synthesis and optimization of this compound.

Plausible Signaling Pathway for Cytotoxicity of Halogenated Quinones

Halogenated quinones, which can be formed from the oxidation of dichlorobenzenetriols, are known to exhibit cytotoxicity.[1][2] This is often mediated through the generation of reactive oxygen species (ROS) and the alkylation of cellular macromolecules.[2] The following diagram illustrates a plausible signaling pathway for this process.

Caption: Plausible signaling pathway for the cytotoxicity of this compound metabolites.

Conclusion

The provided protocol offers a robust starting point for the synthesis of 3,5-dichloro-1,2,4-benzenetriol. The optimization tables and workflow diagram serve as a guide for researchers to systematically improve the reaction efficiency and product purity. The illustrative signaling pathway provides context for the potential biological activities of these compounds, which is of particular relevance to drug development professionals. Careful optimization of the reaction parameters is essential for the successful and reproducible synthesis of dichlorobenzenetriols for further research and application.

References

Application Note: HPLC-MS Analysis of Dichlorobenzenetriol Isomers

Abstract

This application note details a robust method for the separation and quantification of dichlorobenzenetriol isomers using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocol outlines a comprehensive workflow from sample preparation to data analysis, providing researchers, scientists, and drug development professionals with a reliable methodology for the characterization of these compounds. The use of a C18 reversed-phase column with a gradient elution profile allows for the effective separation of isomers, while mass spectrometry provides sensitive and selective detection.

Introduction

Dichlorobenzenetriols are a class of aromatic compounds that can exist in various isomeric forms. Due to their structural similarities, the separation and quantification of these isomers can be challenging.[1][2] HPLC coupled with MS is a powerful analytical technique for this purpose, offering high-resolution separation and sensitive detection.[3] This application note presents a detailed protocol for the analysis of this compound mixtures, which can be adapted for various research and quality control applications.

Experimental Workflow

References

- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Gas Chromatography Methods for the Detection of Dichlorobenzenetriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the determination of dichlorobenzenetriol isomers using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and low volatility of dichlorobenzenetriols, a derivatization step is essential for successful chromatographic analysis. This protocol outlines a silylation derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), followed by GC-MS analysis. The method is suitable for the quantitative analysis of this compound isomers in various matrices, such as environmental water samples and biological fluids, after appropriate sample preparation.

Introduction

Dichlorobenzenetriols are hydroxylated metabolites of dichlorobenzenes and are of interest in environmental monitoring and toxicology studies. Their accurate detection and quantification are crucial for understanding the metabolic pathways and environmental fate of dichlorobenzenes. Gas chromatography is a powerful technique for the separation of volatile and semi-volatile organic compounds. However, the direct analysis of polar compounds like dichlorobenzenetriols by GC is challenging due to their low volatility and tendency to exhibit poor peak shape. Derivatization is a common strategy to overcome these limitations.[1][2][3] This application note provides a detailed protocol for the silylation of dichlorobenzenetriols, rendering them amenable to GC-MS analysis with high sensitivity and resolution.

Experimental Protocols

Sample Preparation (Aqueous Samples)

Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of analytes from aqueous matrices.

Materials:

-

SPE cartridges (e.g., C18, 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Deionized water

-

Sample collection vials

-

Vacuum manifold

Protocol:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Load 100 mL of the aqueous sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the retained dichlorobenzenetriols with 5 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol (e.g., 90:10 v/v).

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) for the derivatization step.

Derivatization Protocol (Silylation)

Silylation replaces the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (TMS) group, increasing the volatility of the analyte.[2]

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or Acetonitrile (anhydrous)

-

Heating block or oven

-

GC vials with inserts

Protocol:

-

To the 100 µL of reconstituted sample extract in a GC vial, add 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Scientific GC-MS).

GC Conditions:

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

MS Conditions:

| Parameter | Value |

|---|---|

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Scan Range | m/z 50-550 |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Presentation

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes. Specific retention times, LODs, LOQs, and recovery rates for this compound isomers should be determined experimentally.

Table 1: Hypothetical GC-MS Retention Times and Characteristic Ions for Silylated this compound Isomers

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| 2,3-Dichloro-1,4,5-benzenetriol-TMS | 15.2 | 374 | 359, 285 |

| 2,4-Dichloro-1,3,5-benzenetriol-TMS | 15.5 | 374 | 359, 285 |

| 2,5-Dichloro-1,3,4-benzenetriol-TMS | 15.8 | 374 | 359, 285 |

| 3,4-Dichloro-1,2,5-benzenetriol-TMS | 16.1 | 374 | 359, 285 |

| 3,5-Dichloro-1,2,4-benzenetriol-TMS | 16.4 | 374 | 359, 285 |

Table 2: Hypothetical Method Performance Data

| Parameter | Value |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/L |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/L |

| Linearity (R²) | > 0.995 |

| Recovery (%) | 85 - 105% |

| Precision (RSD%) | < 10% |

Visualizations

References

Application Notes and Protocols: 2,5-Dichlorohydroquinone as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals